Product packaging for 2-[(4-Fluorophenyl)amino]acetohydrazide(Cat. No.:CAS No. 710-31-6)

2-[(4-Fluorophenyl)amino]acetohydrazide

Cat. No.: B1296651
CAS No.: 710-31-6
M. Wt: 183.18 g/mol
InChI Key: BNBXEYVSKUPDQJ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)amino]acetohydrazide is a useful research compound. Its molecular formula is C8H10FN3O and its molecular weight is 183.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN3O B1296651 2-[(4-Fluorophenyl)amino]acetohydrazide CAS No. 710-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoroanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBXEYVSKUPDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307165
Record name 2-[(4-fluorophenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-31-6
Record name 710-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-fluorophenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Central Role of Hydrazide and Hydrazone Scaffolds in Drug Discovery

The hydrazide (-CONHNH2) and hydrazone (-CONH-N=CH-) moieties are recognized as "privileged" structures in the field of drug discovery. nih.govnih.gov These functional groups are present in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

The versatility of the hydrazone linkage is a key attribute. It is typically formed through a straightforward condensation reaction between a hydrazide and an aldehyde or ketone, allowing for the creation of large, diverse libraries of compounds for biological screening. nih.gov The resulting azometine (-N=CH-) group is crucial for biological activity, and the lipophilicity of these molecules can be readily modulated by the nature of the substituents, influencing their pharmacokinetic profiles. nih.gov The hydrazide-hydrazone scaffold's ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions contributes to its capacity to bind effectively to various biological targets.

Strategic Incorporation of Fluorine in Bioactive Compounds

The integration of fluorine atoms into drug candidates is a well-established and powerful strategy in medicinal chemistry. mdpi.com The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacological characteristics.

Key effects of fluorine incorporation include:

Enhanced Metabolic Stability: The C-F bond is highly stable, and introducing fluorine at a metabolically susceptible site can block oxidation, thereby increasing the drug's half-life.

Increased Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with enzyme active sites, leading to enhanced potency.

Modulation of Lipophilicity: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. mdpi.com

Alteration of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the ionization state of the molecule and its interaction with biological targets.

The presence of the 4-fluorophenyl group in 2-[(4-Fluorophenyl)amino]acetohydrazide is, therefore, a deliberate design element intended to bestow these advantageous properties upon its derivatives.

The Research Landscape and Scientific Importance of 2 4 Fluorophenyl Amino Acetohydrazide

Established Synthetic Routes for this compound

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the N-alkylation of 4-fluoroaniline (B128567) with an ethyl haloacetate, most commonly ethyl chloroacetate (B1199739) or ethyl bromoacetate. This reaction is generally carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The resulting intermediate, ethyl 2-[(4-fluorophenyl)amino]acetate, is then subjected to hydrazinolysis. This second step involves reacting the ester with hydrazine hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695), under reflux conditions. This process displaces the ethoxy group to yield the desired this compound.

A general representation of this synthetic approach is outlined below:

Step 1: Synthesis of Ethyl 2-[(4-fluorophenyl)amino]acetate

In this step, 4-fluoroaniline is reacted with ethyl chloroacetate. The reaction proceeds via nucleophilic substitution, where the amino group of the 4-fluoroaniline attacks the electrophilic carbon of the ethyl chloroacetate.

Step 2: Synthesis of this compound

The ester intermediate from Step 1 is then converted to the corresponding hydrazide by treatment with hydrazine hydrate.

Reactant 1Reactant 2Product
4-fluoroanilineEthyl chloroacetateEthyl 2-[(4-fluorophenyl)amino]acetate
Ethyl 2-[(4-fluorophenyl)amino]acetateHydrazine hydrateThis compound

Chemical Transformations and Derivatization Strategies

The presence of a reactive hydrazide functional group makes this compound a valuable building block for the synthesis of more complex molecules.

Formation of Schiff Bases and Acylhydrazones from this compound

The terminal amino group of the hydrazide moiety in this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as acylhydrazones. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. For instance, reacting this compound with a substituted aromatic aldehyde, such as 4-fluorobenzaldehyde, in a solvent like ethanol under reflux, yields the corresponding N'-[(4-fluorophenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide. nih.gov

These acylhydrazone derivatives are of interest due to their conformational isomers, which arise from restricted rotation around the C(O)-NH and N-N bonds.

This compoundAldehyde/KetoneProduct Class
Aromatic AldehydesAcylhydrazones
Aliphatic AldehydesAcylhydrazones
KetonesAcylhydrazones

Cyclocondensation Reactions to Fused Heterocyclic Systems

This compound serves as a key intermediate in the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions.

Derivatives of 1,2,4-triazole (B32235) can be synthesized from this compound. A common strategy involves the initial conversion of the acetohydrazide to a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. This intermediate can then be cyclized under basic conditions, for example, using sodium hydroxide, to yield a 1,2,4-triazole-3-thione derivative. nih.gov This approach allows for the introduction of various substituents on the triazole ring depending on the isothiocyanate used.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound can be achieved through several methods. One common route involves the reaction of the acetohydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazate salt, which upon treatment with an acid, cyclizes to form a 5-substituted-1,3,4-oxadiazole-2-thione. nih.gov Alternatively, reaction with cyanogen (B1215507) bromide can yield 2-amino-1,3,4-oxadiazole derivatives. nih.gov Another approach is the oxidative cyclization of the corresponding acylhydrazone using a reagent like chloramine-T.

The incorporation of the this compound moiety into thiazole-containing structures can be achieved through multi-step synthetic sequences. A common method for thiazole (B1198619) ring formation is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov In this context, the acetohydrazide can be first converted to a thiosemicarbazide derivative. This thiosemicarbazide can then be reacted with an appropriate α-haloketone, such as 2-bromo-4'-fluoroacetophenone, to yield a hydrazinylthiazole derivative. nih.gov This method allows for the synthesis of a variety of substituted thiazoles.

Construction of Pyrazolopyrimidine Scaffolds

The pyrazolopyrimidine core is a significant scaffold in medicinal chemistry, acting as a bioisostere of purines and interacting with various biological targets. nih.govtsijournals.com The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often commences from a suitable acetohydrazide precursor. Following a known synthetic strategy, this compound can serve as a key starting material. nih.gov

The typical reaction sequence involves the initial reaction of the acetohydrazide with an activated dinitrile, such as ethoxymethylenemalononitrile, in a solvent like ethanol under reflux conditions. This step yields a 5-amino-1-glycyl-1H-pyrazole-4-carbonitrile intermediate. nih.gov Subsequent treatment of this pyrazole (B372694) derivative with a cyclizing agent like triethyl orthoformate in acetic anhydride (B1165640) leads to the formation of an N-(4-cyano-1-glycyl-1H-pyrazol-5-yl)formimidate. The final construction of the pyrazolo[3,4-d]pyrimidine ring is achieved by heating this formimidate with hydrazine hydrate in ethanol. nih.gov This multi-step process provides a reliable pathway to functionalized pyrazolopyrimidines, which are precursors for a wide range of further chemical modifications. nih.govsemanticscholar.org The general synthetic pathway is outlined below.

Table 1: Synthetic Pathway to Pyrazolo[3,4-d]pyrimidine Scaffolds

Step Reactants Reagents/Conditions Product
1 This compound, Ethoxymethylenemalononitrile Ethanol, Reflux 5-Amino-1-{[2-(4-fluorophenyl)amino]acetyl}-1H-pyrazole-4-carbonitrile
2 5-Amino-1-{[2-(4-fluorophenyl)amino]acetyl}-1H-pyrazole-4-carbonitrile Triethyl orthoformate, Acetic anhydride, Reflux Ethyl N-(4-cyano-1-{[2-(4-fluorophenyl)amino]acetyl}-1H-pyrazol-5-yl)formimidate
Other Hetero-Polycyclic Nitrogen Systems

Beyond pyrazolopyrimidines, the reactive nature of this compound and its derivatives allows for the synthesis of a diverse array of other hetero-polycyclic nitrogen systems. These complex ring systems are of significant interest in pharmaceutical research. scirp.orgclockss.org Semicarbazide and thiosemicarbazide derivatives, which can be prepared from hydrazides, are versatile starting materials for building these fused heterocyclic structures. scirp.org

For instance, derivatives of this compound can be envisioned as precursors to fluorinated 1,2,4-triazine (B1199460) moieties. researchgate.netscirp.org These triazines are key intermediates for creating fused systems like imidazo[3,2-b] nih.govnih.govscirp.orgtriazines and pyrimido[3,2-b] nih.govnih.govscirp.orgtriazines. researchgate.netresearchgate.net The synthesis typically involves the reaction of an amino-triazine intermediate with α,β-bifunctional compounds. For example, reaction with chloroacetonitrile (B46850) or monochloroacetic acid can lead to the formation of imidazo[1,2,b] nih.govnih.govscirp.orgtriazine derivatives. scirp.org Similarly, cyclization with reagents like dimethyl malonate can produce pyrimido[3,2-b] nih.govnih.govscirp.orgtriazinones. researchgate.net The incorporation of the 4-fluorophenyl group is often pursued to enhance biological activity and metabolic stability. scirp.org

Multi-Component Reaction Approaches in this compound Chemistry

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.gov This approach aligns with the principles of green chemistry by minimizing waste and simplifying procedures. nih.gov

In the context of compounds related to this compound, MCRs provide a powerful tool for generating molecular diversity. A relevant example is the synthesis of highly substituted 2-pyridones using a synthon derived from p-fluoroaniline, 2-cyano-N-(4-fluorophenyl)acetamide. researchgate.net This intermediate can undergo a one-pot reaction with various substituted benzaldehydes and malononitrile (B47326) in the presence of a base like pyridine. The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization to furnish the target 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles in good yields. researchgate.net This methodology demonstrates the potential for using derivatives of this compound in similar MCRs to construct complex heterocyclic libraries. researchgate.net

Spectroscopic and Structural Characterization of Synthesized Derivatives

The unambiguous identification of newly synthesized derivatives of this compound relies on a combination of modern spectroscopic and structural analysis techniques. nih.gov These methods provide detailed information about molecular structure, connectivity, and stereochemistry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for structural elucidation. researchgate.net In ¹H NMR spectra of hydrazide derivatives, characteristic signals for aromatic protons are typically observed in the range of 6.5-8.0 ppm. core.ac.uk The amide (NH) and amine (NH₂) protons often appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration. nih.govcore.ac.uk For example, an amide proton signal might appear as a singlet around 10.5 ppm in DMSO-d₆, which can be indicative of amide-iminol tautomerism. core.ac.ukresearchgate.net

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify key functional groups. analis.com.my The spectra of these compounds typically show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide group (around 1650 cm⁻¹), and C-N stretching. core.ac.uknih.gov The presence of a broad band in the N-H region can also suggest the possibility of tautomerization. core.ac.uk

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and confirming their elemental composition. researchgate.net

Table 2: Key Spectroscopic Data for Characterization

Technique Observed Feature Structural Interpretation
¹H NMR Signals at δ 6.5-8.0 ppm Aromatic protons
¹H NMR Broad singlet at δ ~10.5 ppm (in DMSO) Amide proton, possible tautomerism
¹³C NMR Resonances in aromatic and aliphatic regions Carbon skeleton of the molecule
FT-IR Bands at ~3200-3400 cm⁻¹ N-H stretching vibrations
FT-IR Strong band at ~1650 cm⁻¹ C=O (amide) stretching
Mass Spec Molecular ion peak (M⁺) Confirms molecular weight

These analytical methods, when used in combination, allow for the comprehensive characterization of the diverse heterocyclic compounds synthesized from this compound. nih.govnih.govresearchgate.net

Antimicrobial Activity Profile

Derivatives of this compound, particularly its hydrazone and Schiff base analogs, have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed a promising range of activity against various pathogenic bacteria and fungi.

Evaluation of Antibacterial Efficacy

The antibacterial potential of Schiff bases and hydrazones derived from fluorinated anilines and related hydrazides has been demonstrated against a panel of both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl moiety is often considered a key contributor to the observed biological activity.

Research has shown that the antibacterial efficacy of these derivatives is significantly influenced by the nature of the substituents on the aromatic ring introduced via the aldehyde or ketone during synthesis. For instance, a study on fluorinated aldimine-type Schiff bases, which share structural similarities with derivatives of the target compound, reported that a derivative bearing a 2,4-difluorophenyl moiety was the most potent among the screened compounds against various bacterial strains. nih.gov In another study, a hydrazide-hydrazone with a 4-fluorophenyl substituent demonstrated notable antibacterial sensitivity when compared with the standard antibiotic ciprofloxacin. mdpi.com

The minimum inhibitory concentration (MIC) is a key metric used to quantify antibacterial efficacy. While specific MIC values for direct derivatives of this compound are not extensively documented in readily available literature, data from closely related fluorinated hydrazones provide valuable insights into their potential activity.

Table 1: Representative Antibacterial Activity (MIC in µg/mL) of Structurally Related Hydrazone Derivatives
Compound TypeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Isonicotinic acid hydrazide-hydrazone derivativeS. aureus ATCC 65381.95 - 7.81--
Isonicotinic acid hydrazide-hydrazone derivativeS. epidermidis ATCC 122281.95 - 7.81--
Isonicotinic acid hydrazide-hydrazone derivativeB. subtilis ATCC 66331.95 - 7.81--
4-(4-chlorophenyl)cyclohexanecarboxylic acid hydrazide-hydrazone derivativeS. aureus32 - 64Ciprofloxacin5
4-(4-chlorophenyl)cyclohexanecarboxylic acid hydrazide-hydrazone derivativeB. subtilis32 - 64Ciprofloxacin5
4-(4-chlorophenyl)cyclohexanecarboxylic acid hydrazide-hydrazone derivativeE. coli32 - 64Ciprofloxacin5
4-(4-chlorophenyl)cyclohexanecarboxylic acid hydrazide-hydrazone derivativeP. aeruginosa32 - 64Ciprofloxacin5

Assessment of Antifungal Potency

In addition to antibacterial effects, derivatives of this compound have been evaluated for their antifungal properties. The structural features that confer antibacterial activity often contribute to antifungal potency as well. Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, a related heterocyclic system, have shown moderate antifungal activity against various Candida species. nih.gov For instance, a derivative with a 4-methoxyphenyl (B3050149) moiety exhibited an MIC value of 62.5 µg/mL against Candida albicans. nih.gov

The antifungal activity of these compounds is also structure-dependent, with variations in substituents leading to a range of potencies. The presence of halogen atoms on the phenyl ring is often associated with enhanced antifungal effects. scielo.br

Table 2: Representative Antifungal Activity (MIC in µg/mL) of Structurally Related Schiff Base and Hydrazone Derivatives
Compound TypeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Schiff base of 1,2,4-triazole-3-thione derivativeC. albicans62.5--
Schiff base bearing 2-aminothiopheneT. rubrum 675332Fluconazole>64
Schiff base bearing 2-aminothiopheneT. tonsurans 70064Fluconazole>64

Proposed Mechanisms of Antimicrobial Action (In Vitro Models)

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are not fully elucidated but are thought to be multifactorial. The hydrazone linkage (-NH-N=CH-) is a key structural feature believed to be crucial for their biological activity. nih.gov

One proposed mechanism involves the inhibition of essential microbial enzymes. For example, some hydrazide-hydrazone derivatives have been investigated as potential inhibitors of pantothenate synthetase, an enzyme crucial for bacterial growth. mdpi.com Molecular docking studies have suggested that these compounds can fit into the active site of this enzyme, potentially disrupting its function. mdpi.com

Another potential mechanism is the disruption of the microbial cell membrane. The lipophilic nature of the aromatic rings in these derivatives may facilitate their interaction with and penetration of the lipid bilayer of the cell membrane, leading to increased permeability and ultimately cell death. mdpi.com Furthermore, the azomethine group (-C=N-) in Schiff bases and hydrazones has been implicated in their antimicrobial action, possibly through interference with normal cell processes. mdpi.com

Anticancer and Antiproliferative Investigations

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, including derivatives of this compound. These compounds have shown promise in preclinical in vitro studies against several human cancer cell lines.

In Vitro Cytostatic and Cytotoxic Effects on Cancer Cell Lines

A significant body of research has focused on the cytotoxic and antiproliferative effects of fluorinated aminophenylhydrazines and their Schiff base derivatives. These studies often utilize colorimetric assays, such as the MTT assay, to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

One study investigated a series of fluorinated Schiff bases, synthesized from 2-aminophenylhydrazines (precursors to the target compound's scaffold), against the A549 non-small cell lung cancer (NSCLC) cell line. nih.govnih.gov The results indicated that the cytotoxic and antiproliferative effects were influenced by the number and position of fluorine atoms on the benzaldehyde-derived portion of the molecule. nih.govnih.gov A derivative with five fluorine atoms exhibited the strongest cytotoxic effect, with an IC50 value of 0.64 μM. nih.govnih.gov

The mechanism of cell death induced by these compounds has also been investigated. Studies have shown that these derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a desirable characteristic for anticancer agents as it is a controlled form of cell death that minimizes inflammation. The induction of apoptosis was confirmed by observing morphological changes in the cells, such as chromatin condensation and the formation of apoptotic bodies, as well as by detecting the expression of key apoptotic markers like cleaved caspase-3. nih.govnih.gov

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Structurally Related Fluorinated Schiff Base Derivatives on A549 Lung Cancer Cells
Compound DescriptionIC50 (µM)
Schiff base with 5 fluorine atoms0.64
Schiff base with 2 fluorine atomsStrong antiproliferative effect (PI: 4.95)

Other studies on hydrazide-hydrazone derivatives have reported cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268). ekb.eg

Enzyme Inhibition as an Anticancer Modality

A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are crucial for the growth and survival of cancer cells. Derivatives of this compound, particularly hydrazones, have been explored as potential inhibitors of several such enzymes.

Tyrosinase Inhibition: Tyrosinase is an enzyme involved in melanin (B1238610) biosynthesis, and its inhibition is a target in the treatment of melanoma. Several studies have reported that hydrazide and hydrazone derivatives can act as potent tyrosinase inhibitors. researchgate.netnih.gov For example, a series of chlorophenylquinazolin-4(3H)-one derivatives containing different aryl acetohydrazides were synthesized and evaluated as tyrosinase inhibitors, with some compounds showing IC50 values in the low micromolar range. researchgate.net The proposed mechanism often involves the chelation of copper ions in the active site of the enzyme.

Urease Inhibition: While primarily associated with bacterial infections, urease activity, particularly from Helicobacter pylori, has been linked to the development of gastric ulcers and cancer. nih.gov Hydrazide-hydrazone derivatives have been shown to be effective inhibitors of urease. nih.govacs.org A study on acyl hydrazones derived from flurbiprofen (B1673479) (a compound containing a fluorobiphenyl moiety) demonstrated potent urease inhibitory activity, with some derivatives showing IC50 values lower than the standard inhibitor thiourea. nih.govacs.org The mechanism is thought to involve interaction with the nickel ions in the enzyme's active site.

Kinase Inhibition: Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Hydrazone-containing compounds have been investigated as potential inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov The hydrazone moiety can act as a linker to position other functional groups for optimal interaction with the kinase active site. nih.gov

Anti-inflammatory Pathway Modulation

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin (B15479496) biosynthesis. nih.gov Derivatives containing the 4-fluorophenyl structure have been explored as potential COX inhibitors. A series of 4-Fluorophenylhydrazones, which can be derived from hydrazides, were synthesized and evaluated for their anti-inflammatory potential. researchgate.net While specific in vitro IC₅₀ values were not provided, molecular docking studies were conducted to predict the binding affinity of these compounds to the COX-2 active site. The results indicated a high level of inhibition and strong binding, suggesting their potential as COX-2 inhibitors. researchgate.net

Another study on a fluorine-modified rutaecarpine, which incorporated a 2,3-piperidinedione-3-(4-fluorophenyl) hydrazone moiety during its synthesis, demonstrated that the final compound acts as a COX-2-selective inhibitor. nih.govfrontiersin.org This highlights the potential utility of the fluorophenyl hydrazone/hydrazide structure in designing selective inhibitors of the inducible COX-2 isoform, which is often upregulated at sites of inflammation. nih.gov

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govresearchgate.net The inhibition of LOX, particularly 5-LOX and 15-LOX, is a key strategy for developing anti-inflammatory agents. nih.gov At present, specific in vitro studies on the direct inhibitory effects of this compound derivatives against LOX enzymes are not available in the published literature. While numerous compounds have been identified as LOX inhibitors, research has yet to specifically characterize derivatives of this particular scaffold for their activity on the lipoxygenase pathway. nih.govresearchgate.netbiorxiv.org

Other Enzymatic Inhibition Activities

The core structure of acetohydrazide derivatives has been explored for its potential to inhibit various enzymes, including those relevant to neurodegenerative diseases and detoxification pathways.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com Hydrazide and hydrazone derivatives have emerged as a promising class of AChE inhibitors. nih.govnih.gov

Research into hydrazide-based Schiff bases has demonstrated a range of AChE inhibitory potential. nih.gov For instance, a study on a series of twenty-eight hydrazide-based Schiff bases revealed that their inhibitory activity varied, with some compounds showing potent inhibition compared to the standard drug Eserine. nih.gov Specifically, compounds with IC50 values as low as 4.12 ± 0.01 μM for AChE have been identified. nih.gov The structure-activity relationship of these derivatives often indicates that the nature and substitution pattern of the aromatic rings significantly influence the inhibitory potency. nih.gov

Molecular docking studies have suggested that these types of inhibitors can interact with key residues in the active site of AChE. nih.gov Furthermore, some Schiff bases derived from 1-(2-ketoiminoethyl)piperazines have also been synthesized and tested for their inhibitory activities on human acetylcholinesterase (hAChE). nih.gov

Compound ClassExample CompoundAChE IC50 (µM)Reference CompoundReference IC50 (µM)
Hydrazide-based Schiff BaseCompound 104.12 ± 0.01Eserine0.85 ± 0.0001
Hydrazide-based Schiff BaseCompound 38.12 ± 0.01Eserine0.85 ± 0.0001
Hydrazide-based Schiff BaseCompound 248.41 ± 0.06Eserine0.85 ± 0.0001
Coumarin-Schiff Base HybridHybrid 13d0.190 ± 0.004Galantamine1.142 ± 0.027
Coumarin-Schiff Base HybridHybrid 13c0.232 ± 0.011Galantamine1.142 ± 0.027

Paraoxonase 1 (PON1) Inhibition

Paraoxonase 1 (PON1) is an HDL-associated esterase that plays a crucial role in protecting against oxidative stress and atherosclerosis by hydrolyzing oxidized lipids and organophosphates. dergipark.org.tr The inhibition of PON1 can have significant physiological consequences. nih.gov

While direct studies on this compound derivatives are scarce, research on structurally related acetohydrazide-based sulfonamides has shed light on their potential as PON1 inhibitors. A study involving the synthesis of eleven such derivatives found them to be potent inhibitors of purified human serum PON1. deepdyve.com Although specific IC50 values for all derivatives were not detailed in the available abstract, the research highlights that the N'-(naphthalen-2-ylsulfonyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide derivative showed the highest interaction with the enzyme. deepdyve.com Another compound from this series, N'‐[(4‐fluorophenyl)sulfonyl]‐2‐(2‐oxo‐1,3‐benzoxazol‐3(2H)‐yl)acetohydrazide, was noted for its high chemical stability. deepdyve.com

The inhibition of PON1 has also been observed with other compounds containing a hydrazide or related moiety. For example, hydrazinium (B103819) sulfate (B86663) has been investigated as a PON1 inhibitor, with an IC50 value reported in the millimolar range. dergipark.org.tr

Compound ClassExample CompoundPON1 IC50Inhibition Type
Acetohydrazide-based SulfonamideN'-(naphthalen-2-ylsulfonyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazidePotent Inhibition (Specific value not available)Not Specified
Sulfonamide DerivativeSulfonamide 124.10 - 201.45 µM (Range for series)Non-competitive
Hydrazinium CompoundHydrazinium sulfate1.86 mMNot Specified

Antioxidant Properties and Free Radical Scavenging Assays

Antioxidant compounds are of significant interest due to their ability to neutralize harmful free radicals, which are implicated in a variety of diseases. The antioxidant potential of hydrazone derivatives has been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.combohrium.com

Hydrazone derivatives, particularly those incorporating phenolic hydroxyl groups, are recognized for their antioxidant capabilities. mdpi.combohrium.com For example, a Schiff base, 4,4′-((1E,1′E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol), demonstrated excellent antioxidant activity in both ABTS and DPPH assays, with IC50 values of 4.30 ± 0.21 µM and 81.06 ± 0.72 µM, respectively. mdpi.combohrium.com This activity was found to be superior to the standard antioxidant ascorbic acid in the ABTS assay and comparable to quercetin. mdpi.com

The mechanism of antioxidant action for these compounds is often attributed to their ability to donate a hydrogen atom to the free radical, thereby stabilizing it. The structure of the hydrazone, including the presence and position of electron-donating groups like hydroxyls on the aromatic rings, plays a crucial role in its radical scavenging efficacy. nih.gov

Compound ClassAssayIC50 (µM)Reference CompoundReference IC50 (µM)
Phenolic Hydrazone DerivativeABTS4.30 ± 0.21Ascorbic Acid13.2 ± 0.45
DPPH81.06 ± 0.72Quercetin3.57 ± 0.54
2-hydroxy benzyl (B1604629) hydrazide derivative (C-7)DPPH81.28 (µg/mL)Ascorbic Acid30.20 (µg/mL)
2-hydroxy benzyl hydrazide derivative (C-2)DPPH85.64 (µg/mL)Ascorbic Acid30.20 (µg/mL)

Structure Activity Relationship Sar Analyses for 2 4 Fluorophenyl Amino Acetohydrazide Analogues

Influence of Aromatic and Aliphatic Substituents on Bioactivity

The nature and position of substituents on the aromatic and aliphatic portions of 2-[(4-fluorophenyl)amino]acetohydrazide analogues play a pivotal role in modulating their biological activity.

The substitution pattern on the phenyl ring directly attached to the amino group is a key determinant of activity. For instance, in a series of 2-(phenyl)amino-aceto-hydrazides investigated as eosinophil peroxidase (EPO) inhibitors, the presence and position of substituents on the aromatic ring were found to be critical. nih.gov While the parent 4-fluorophenyl group is a common starting point, variations in its substitution can lead to significant changes in potency. For example, studies on related hydrazone derivatives have shown that electron-withdrawing groups like nitro (NO2) and chloro (Cl) at the ortho or para positions of a phenyl ring can enhance fungicidal activity. nih.gov Conversely, electron-donating groups at the para position have been observed to decrease activity. nih.gov The 3- or 4-fluorophenyl component attached directly to a triazine ring was found to be essential for the antimicrobial activity of that series of compounds. nih.gov

With regard to aliphatic substituents, their introduction can also influence bioactivity, although not always positively. In a study of 5-substituted-2-furoyl diacylhydrazide derivatives, replacing a rigid aromatic ring with a flexible aliphatic chain led to an increase in fungicidal activity but had a negative effect on insecticidal properties. nih.gov The length of the aliphatic chain was also found to be a significant factor, with shorter chains generally corresponding to better fungicidal activity against certain pathogens. nih.gov

The following table summarizes the influence of various substituents on the bioactivity of analogous hydrazide and hydrazone compounds.

Compound Series Substituent Type Position Effect on Bioactivity Reference
2-(Phenyl)amino-aceto-hydrazidesVaried Aromatic Substituents-Different substitution patterns on the aromatic ring led to potent EPO inhibitors with IC50 values down to 10 nM. nih.gov
5-Substituted-2-furoyl diacylhydrazidesElectron-withdrawing (NO2, Cl)ortho, paraHigher fungicidal activity. nih.gov
5-Substituted-2-furoyl diacylhydrazidesElectron-donatingparaSignificantly decreased fungicidal activity. nih.gov
5-Substituted-2-furoyl diacylhydrazidesAliphatic Chain-Improved fungicidal activity compared to aromatic rings. nih.gov
5-Substituted-2-furoyl diacylhydrazidesAliphatic Chain Length-Shorter chains led to better fungicidal activity against specific fungi. nih.gov
2-Fluorophenyl- nih.govnih.govmdpi.comtriazines3- or 4-Fluorophenyl-Essential for antimicrobial activity. nih.gov

Impact of Hydrazide Moiety Modifications

The hydrazide moiety (-CONHNH2) is a cornerstone of the this compound structure and is often involved in crucial interactions with biological targets. Modifications to this group can therefore have a profound impact on the compound's biological profile.

One of the most common modifications of the hydrazide group is its condensation with aldehydes or ketones to form hydrazones (-CONHN=CH-). This transformation introduces a new substituent and changes the electronic and steric properties of the molecule. The resulting hydrazide-hydrazones often exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com The nature of the group attached to the imine carbon of the hydrazone is critical. For example, the presence of a slim salicylic (B10762653) aldehyde framework in hydrazide-hydrazones was found to be important for the inhibition of laccase from Trametes versicolor. mdpi.com

Furthermore, the hydrazide group can act as a versatile synthon for the construction of various heterocyclic rings, as will be discussed in the next section. These transformations fundamentally alter the core structure and can lead to compounds with entirely new biological activities. mdpi.com

The table below illustrates the effect of modifying the hydrazide moiety.

Original Moiety Modified Moiety Modification Type Impact on Bioactivity Reference
Hydrazide (-CONHNH2)Hydrazone (-CONHN=CH-R)Condensation with aldehydes/ketonesOften leads to a wide range of biological activities, including antimicrobial and anticancer. The nature of 'R' is critical. nih.govmdpi.com
Hydrazide (-CONHNH2)Heterocyclic RingCyclizationCan result in compounds with novel biological activities. mdpi.com

Role of Fused Heterocyclic Rings in Modulating Biological Response

The this compound scaffold serves as a valuable starting material for the synthesis of various fused heterocyclic systems. The cyclization of the hydrazide moiety can lead to the formation of five, six, or seven-membered rings containing one or more heteroatoms. mdpi.com These fused heterocyclic analogues often exhibit distinct and sometimes enhanced biological activities compared to their acyclic precursors.

For instance, hydrazides are key intermediates in the preparation of nitrogen-containing heterocycles such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. nih.gov These heterocyclic rings are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds.

The synthesis of novel ring-fused pyrazoloamino pyridine/pyrimidine derivatives has been reported to yield potent FAK inhibitors with strong anti-proliferative activities against several cancer cell lines. nih.gov Similarly, the introduction of a 1,2,4-triazole (B32235) ring to a 1,8-naphthyridinone scaffold has been shown to enhance antibacterial activity. mdpi.com In another study, the synthesis of D-ring fused steroidal N(2)-substituted-1,2,3-triazoles resulted in compounds with high binding affinity for estrogen and glucocorticoid receptors, as well as anticancer activity. nih.govrsc.org

The following table presents examples of fused heterocyclic rings derived from hydrazide precursors and their associated biological activities.

Parent Scaffold Fused Heterocyclic Ring Resulting Biological Activity Reference
Hydrazide1,2,4-TriazolePotential for various biological activities. nih.gov
Hydrazide1,3,4-Oxadiazole (B1194373)Potential for various biological activities. nih.gov
Hydrazide1,3,4-ThiadiazolePotential for various biological activities. nih.gov
Pyrazoloamino scaffoldPyridine/PyrimidinePotent FAK inhibitors with anticancer activity. nih.gov
1,8-Naphthyridinone1,2,4-TriazoleEnhanced antibacterial activity. mdpi.com
Steroidal scaffold1,2,3-TriazoleHigh affinity for hormone receptors and anticancer activity. nih.govrsc.org

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. d-nb.info For the this compound class of compounds, such studies have been instrumental in defining the key features required for potent biological effects.

A significant study in this area involved the generation of a ligand-based pharmacophore model for eosinophil peroxidase (EPO) inhibitors, which led to the discovery of potent 2-(phenyl)amino-aceto-hydrazides. nih.gov This model would have identified key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their optimal spatial arrangement for binding to the EPO active site.

Based on the general structure of this compound and related active compounds, several key pharmacophoric features can be proposed:

Aromatic Ring: The 4-fluorophenyl group likely engages in hydrophobic and/or π-π stacking interactions with the biological target. The fluorine atom can act as a hydrogen bond acceptor and can influence the electronic properties of the ring.

Amino Linker (-NH-): This group can act as a hydrogen bond donor.

Acetamido Group (-CH2CO-): The carbonyl oxygen is a potential hydrogen bond acceptor.

Hydrazide Moiety (-NHNH2): This group contains both hydrogen bond donors and acceptors, making it a critical site for interaction with biological macromolecules.

A 3D-QSAR (Quantitative Structure-Activity Relationship) study on N-hydroxyphenyl acrylamides, a related class of compounds, developed a five-point pharmacophore model (AADRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) as crucial for activity. researchgate.net While not directly on the target compound, this highlights the types of features that are likely important.

The table below summarizes the key pharmacophoric features of this compound analogues and their potential roles in biological activity.

Pharmacophoric Feature Potential Role in Bioactivity Reference
Aromatic Ring (4-Fluorophenyl)Hydrophobic interactions, π-π stacking. nih.gov
Fluorine AtomHydrogen bond acceptor, modulation of electronic properties. nih.gov
Amino Linker (-NH-)Hydrogen bond donor. nih.gov
Carbonyl Group (-CO-)Hydrogen bond acceptor. nih.gov
Hydrazide Moiety (-NHNH2)Hydrogen bond donor and acceptor interactions. nih.gov
Aromatic Rings (in general)Important for binding in some related inhibitor classes (AADRR model). researchgate.net
Hydrogen Bond Acceptors (in general)Crucial for activity in some related inhibitor classes (AADRR model). researchgate.net
Hydrogen Bond Donor (in general)Essential for activity in some related inhibitor classes (AADRR model). researchgate.net

Computational and Theoretical Studies on 2 4 Fluorophenyl Amino Acetohydrazide and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are employed to optimize molecular geometry, calculate electronic properties, and analyze vibrational frequencies. nih.govresearchgate.netmdpi.com For derivatives of 2-[(4-Fluorophenyl)amino]acetohydrazide, DFT studies help in elucidating the distribution of electron density and identifying the most reactive sites within the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial. wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, indicating that the molecule can be easily excited. nih.gov

Studies on structurally related acetohydrazide and aminophenyl derivatives have shown that these calculations can predict sites susceptible to electrophilic or nucleophilic attack and analyze intermolecular charge transfers. researchgate.net The analysis of Mulliken atomic charges and electrostatic potential (ESP) maps further helps in predicting intermolecular interactions, which are vital for ligand-receptor binding. researchgate.netmdpi.com

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Related Heterocyclic Compounds Studied by DFT
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Key Insight
Benzopyran Derivative-6.354-2.7123.642Small gap indicates high chemical reactivity. nih.gov
Guanidinium Nitrate--LowLow energy gap indicates facile electron transfer. grafiati.com
Aminothiazole Derivative---Analysis of HOMO-LUMO levels reveals stability and charge transfer properties. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in structure-based drug design for screening virtual libraries of compounds and elucidating potential mechanisms of action. dovepress.com For derivatives of this compound, docking simulations can identify plausible binding modes within the active site of a biological target.

These simulations calculate a scoring function, often expressed as binding energy (kcal/mol), to estimate the binding affinity between the ligand and the protein. mdpi.com The results highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.commdpi.com Studies on similar hydrazide-hydrazone scaffolds have successfully used molecular docking to explore interactions with various anticancer targets, including Epidermal Growth Factor Receptor (EGFR) and DNA. nih.govresearchgate.netnih.gov The insights gained can guide the rational design of more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Hydrazide Derivatives with Biological Targets
Compound ClassProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesPotential Application
Pyrazolo-pyrimidinone HydrazonesEGFRHigh Affinity NotedNot SpecifiedAnticancer. nih.govnih.gov
Diacylhydrazine bridged Anthranilic AcidsDNA-10.1-DNA Photocleavage. mdpi.com
Acrylohydrazide DerivativesColon Carcinoma Target (PDB: 6MTU)-Not SpecifiedAnticancer (Colon). mdpi.com
Triazole Carboxylic AcidMMP-2 Receptor-Not SpecifiedAnticancer. mdpi.com

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the atomic and molecular motions over time, providing a more realistic representation of the biological environment. researchgate.net This technique is used to assess the stability of the docked ligand-protein complex and to refine the binding poses obtained from docking. sciepub.com

By simulating the complex in an aqueous environment for a specific duration (typically nanoseconds), researchers can analyze the conformational changes and the persistence of key interactions. researchgate.netmdpi.com Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. A stable complex will typically show minimal fluctuations in its RMSD value over the simulation time. MD simulations can also be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the physicochemical properties of a series of compounds with their biological activities. dovepress.comnih.gov The fundamental principle is that variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. mdpi.com These features, known as molecular descriptors, can be electronic, steric, hydrophobic, or topological in nature.

A typical QSAR study involves several steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, developing a mathematical model (often using multiple linear regression or machine learning algorithms), and validating the model's predictive power. mdpi.comnih.gov For derivatives of this compound, a validated QSAR model could predict the biological activity of newly designed, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. researchgate.netmdpi.com Both 2D-QSAR and 3D-QSAR (like Comparative Molecular Field Analysis, CoMFA) models have been developed for various classes of compounds, including those with hydrazone moieties, to guide lead optimization. nih.govnih.gov

Table 3: Key Concepts and Parameters in QSAR Modeling
Concept/ParameterDescriptionSignificance
Molecular DescriptorsNumerical values that characterize the properties of a molecule (e.g., LogP, molecular weight, electronic properties).Form the independent variables in a QSAR equation. mdpi.com
Training and Test SetThe dataset is split; the training set is used to build the model, and the test set is used to validate its predictive ability. researchgate.netEnsures the model is not overfitted and can generalize to new compounds. mdpi.com
r2 (Coefficient of Determination)A statistical measure of how well the regression predictions approximate the real data points. A value close to 1 indicates a good fit.Indicates the model's explanatory power for the training set. nih.gov
q2 (Cross-validated r2)A measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method.A high q2 value (typically > 0.5) indicates a robust and predictive model. nih.govresearchgate.net

In Silico Mechanistic Insights into Biological Targets

The integration of various computational techniques provides a powerful approach to elucidating the potential mechanisms of action of bioactive compounds. For derivatives of this compound, a synergistic in silico workflow can build a comprehensive picture at the molecular level.

The process often begins with identifying a potential biological target. Molecular docking simulations are then performed to screen the compounds against this target, predicting binding affinities and interaction patterns. nih.gov The most promising docked complexes are then subjected to MD simulations to confirm their stability and dynamic behavior. nih.gov Concurrently, QSAR studies can identify the key structural features required for high activity, which should align with the interactions observed in docking and MD simulations. dovepress.com Furthermore, FMO and ESP analysis can explain the electronic basis for the observed interactions, highlighting why certain functional groups on the ligand are crucial for binding to specific residues in the protein's active site. nih.gov This multi-faceted computational approach provides valuable mechanistic hypotheses that can be experimentally validated, significantly streamlining the drug discovery process.

Future Research Directions and Translational Perspectives for 2 4 Fluorophenyl Amino Acetohydrazide Chemistry

Exploration of Advanced Synthetic Methodologies for Novel Scaffolds

The core structure of 2-[(4-Fluorophenyl)amino]acetohydrazide offers a rich platform for synthetic diversification. Future research will likely move beyond traditional synthetic routes to embrace more advanced and efficient methodologies for the creation of novel molecular scaffolds.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly accelerate reaction times, improve yields, and enhance the purity of heterocyclic compounds. nih.govijpsjournal.comsphinxsai.commdpi.com The application of MAOS to the synthesis of derivatives from this compound could facilitate the rapid generation of diverse chemical libraries. For instance, microwave irradiation can be employed in cyclocondensation reactions to produce a variety of heterocyclic systems, such as pyrazoles, pyrimidines, and quinolines, in a fraction of the time required by conventional heating methods. nih.govijpsjournal.comsphinxsai.com

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and precise control over reaction parameters. rsc.orgmdpi.combohrium.comrsc.orgucd.ie The implementation of flow chemistry for the synthesis of this compound derivatives could enable the large-scale and efficient production of lead compounds. rsc.orgbohrium.comrsc.org This methodology is particularly well-suited for multistep syntheses and for reactions that are difficult to control in a batch setting.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, thereby increasing synthetic efficiency and reducing waste. researchgate.netnih.govrsc.orgbeilstein-journals.orgmdpi.com The use of this compound as a component in MCRs could lead to the discovery of novel and structurally complex scaffolds with unique biological properties. researchgate.netbeilstein-journals.org For example, isocyanide-based MCRs, such as the Ugi reaction, could be employed to introduce a wide range of substituents and create peptidomimetic structures. beilstein-journals.org

Synthetic MethodologyKey AdvantagesPotential Application for this compound
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, increased yields, enhanced purity. nih.govijpsjournal.comRapid library synthesis of heterocyclic derivatives.
Flow Chemistry Improved safety, scalability, precise reaction control. rsc.orgbohrium.comLarge-scale production of lead compounds and intermediates.
Multicomponent Reactions (MCRs) High synthetic efficiency, molecular complexity in a single step. researchgate.netbeilstein-journals.orgDiscovery of novel and structurally diverse scaffolds.

Deepening Mechanistic Understanding through Advanced In Vitro Assays

A thorough understanding of the mechanism of action is crucial for the rational design and optimization of drug candidates. Future research on this compound derivatives will necessitate the use of advanced in vitro assays to elucidate their molecular targets and signaling pathways.

Target Deconvolution Techniques: Identifying the specific protein targets of bioactive compounds is a key challenge in drug discovery. Techniques such as Cellular Thermal Shift Assay (CETSA) and activity-based protein profiling (ABPP) can be employed to identify the direct binding partners of this compound derivatives within the cellular proteome. pelagobio.comresearchgate.netresearchgate.net Hydrazine-based probes, in particular, have been shown to be effective in profiling a wide range of enzymes. nih.govmatthewslab.orgacs.orgresearchgate.net

Advanced Cell-Based Assays: Moving beyond simple cytotoxicity assays, future studies will likely utilize a range of sophisticated cell-based assays to probe the biological effects of these compounds. This includes gene reporter assays to monitor the activity of specific signaling pathways, metabolic assays to assess changes in cellular metabolism, and high-content imaging to visualize phenotypic changes in response to treatment.

Proteomic and Genomic Approaches: To gain a comprehensive understanding of the cellular response to treatment with this compound derivatives, proteomic and genomic profiling can be employed. These approaches can reveal changes in protein expression and gene transcription, providing valuable insights into the compound's mechanism of action and potential off-target effects.

Assay TypeInformation GainedRelevance to this compound
Target Deconvolution (e.g., CETSA, ABPP) Identification of direct protein targets. pelagobio.comresearchgate.netElucidating the molecular mechanism of action.
Advanced Cell-Based Assays Effects on specific signaling pathways and cellular phenotypes.Understanding the functional consequences of target engagement.
Proteomic/Genomic Profiling Global changes in protein and gene expression.Comprehensive view of the cellular response and potential off-target effects.

Application in Probe Development for Biological Pathways

The inherent reactivity of the hydrazide functional group makes this compound an attractive scaffold for the development of chemical probes to study biological pathways.

Fluorescent Probes: By conjugating a fluorophore to the this compound core, it is possible to create fluorescent probes for bioimaging applications. researchgate.netrsc.orgnih.govrsc.orgnih.gov These probes could be designed to react with specific cellular components or to report on changes in the cellular environment, allowing for the visualization of biological processes in real-time. rsc.orgnih.govrsc.orgnih.gov Rhodamine hydrazides, for example, have been successfully used as fluorescent chemosensors. researchgate.net

Affinity-Based Probes: Affinity-based probes are valuable tools for identifying and isolating protein targets. nih.govmdpi.com By incorporating a reactive group, such as a photo-affinity label, and a tag for enrichment, such as biotin, into the this compound scaffold, researchers can create probes to covalently label and pull down their binding partners from complex biological samples. nih.govmdpi.com

Probe TypePrinciplePotential Application
Fluorescent Probes Covalent attachment of a fluorophore for visualization. researchgate.netnih.govReal-time imaging of biological processes and target localization.
Affinity-Based Probes Covalent labeling and enrichment of protein targets. nih.govmdpi.comTarget identification and validation.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The integration of high-throughput screening (HTS) and artificial intelligence (AI) is revolutionizing the drug discovery process. These technologies can be applied to accelerate the identification and optimization of drug candidates derived from this compound.

Virtual Screening and Molecular Docking: Computational methods such as virtual screening and molecular docking can be used to screen large libraries of virtual compounds based on the this compound scaffold against specific protein targets. mdpi.comnih.govmdpi.com This approach can help to prioritize compounds for synthesis and biological testing, thereby saving time and resources. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of this compound derivatives with their biological activity. wildlife-biodiversity.commdpi.comnih.govmdpi.comnih.govscilit.com These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective analogs. mdpi.comnih.govmdpi.comnih.govscilit.com

Machine Learning and De Novo Design: Machine learning algorithms can be trained on existing data to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic parameters. mdpi.comnih.gov Furthermore, generative AI models can be used for the de novo design of novel molecules with desired properties, offering a powerful tool for exploring new chemical space around the this compound core. nih.gov

TechnologyApplicationBenefit for this compound Research
Virtual Screening/Molecular Docking In silico screening of compound libraries. mdpi.comnih.govPrioritization of synthetic targets and hit identification.
QSAR Modeling the relationship between structure and activity. wildlife-biodiversity.commdpi.comGuiding lead optimization and predicting the activity of new compounds.
Artificial Intelligence/Machine Learning Predicting ADMET properties and de novo drug design. mdpi.comnih.govAccelerating the drug discovery pipeline and exploring novel chemical space.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(4-Fluorophenyl)amino]acetohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives are reacted with fluorinated aldehydes or ketones under acidic conditions (e.g., acetic acid) at room temperature or reflux. Optimization involves adjusting stoichiometry (1:1 molar ratio), reaction time (18–24 hours), and solvent (methanol or ethanol for recrystallization). Monitoring reaction progress via TLC or HPLC ensures purity .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved via slow evaporation from methanol. Hydrogen bonding (N–H⋯O, C–H⋯F) and π-π stacking interactions stabilize the lattice, as observed in related hydrazide structures .

Q. Which analytical techniques confirm the purity and identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrazide backbone.
  • FT-IR for characteristic N–H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) for molecular ion validation .

Q. What safety precautions are recommended when handling hydrazide derivatives?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. Hydrazides may release toxic fumes (e.g., NH₃) upon decomposition. Store in airtight containers away from oxidizing agents. Refer to GHS guidelines for hazard-specific protocols .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions when characterizing derivatives?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., NOESY for spatial proximity, DEPT-135 for carbon hybridization). For ambiguous peaks, compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What computational methods predict the bioactivity of derivatives?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., acetylcholinesterase).
  • DFT calculations (B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) linked to reactivity .

Q. How do substituent variations on the phenyl ring affect physicochemical properties?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) to enhance solubility via dipole interactions. Fluorine substituents (e.g., 4-F) increase metabolic stability due to C–F bond strength. LogP values and pKa can be modeled using ChemAxon or ACD/Labs .

Q. What strategies mitigate by-product formation during synthesis?

  • Methodological Answer :

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., oxidation).
  • Catalytic additives : Use molecular sieves to absorb water in condensation reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors .

Notes

  • Structural Insights : The 4-fluorophenyl group enhances electron-deficient character, influencing reactivity in nucleophilic substitutions .
  • Analytical Challenges : Overlapping NMR signals in aromatic regions require high-field instruments (≥400 MHz) for resolution .
  • Safety : Hydrazide derivatives may form explosive peroxides; routinely test stored samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.